4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide is a sulfonamide.
Scientific Research Applications
Synthesis and Derivative Compounds
Synthesis of Novel Derivatives : This compound has been used in the synthesis of various pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, showing promising results against bacteria and fungi (Hassan et al., 2009).
Antitumor Activity : Some derivatives of this compound were synthesized for their potential antitumor activity. Notably, one compound was found to be more effective than the reference drug, doxorubicin (Alqasoumi et al., 2009).
A2B Adenosine Receptor Antagonism : Derivatives have shown potency as A2B adenosine receptor antagonists, with potential therapeutic implications (Esteve et al., 2006).
Biological Evaluations
Antibacterial Activities : Various synthesized derivatives were tested and showed antibacterial activities. This highlights the compound's role in developing new antimicrobial agents (Parajapati & Goswami, 2016).
Antimicrobial Activity of Arylazopyrazole Pyrimidone : This research synthesized compounds that displayed antimicrobial activity against various bacteria and fungi, demonstrating the compound's versatility in drug development (Sarvaiya et al., 2019).
CDK2 Inhibition for Anti-Tumor Activity : Pyrimidine-benzenesulfonamide derivatives were designed as cyclin-dependent kinase 2 inhibitors, with some derivatives showing significant anti-proliferative activity against human cancer cell lines (Fathalla et al., 2012).
Pharmacological Applications
GPR119 Agonists Discovery : Novel benzenesulfonamide GPR119 agonists were discovered, suggesting potential applications in metabolic disorders (Yu et al., 2014).
Anticancer and Anti-HCV Agents : Derivatives of this compound were synthesized and tested for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Miscellaneous Applications
Sulfamethoxazole Polymers : The compound was used in synthesizing pharmaceutical drugs with anti-microbial properties, illustrating its importance in medicinal chemistry (Thamizharasi et al., 2002).
Phthalocyanine Derivatives for Photodynamic Therapy : Its derivatives were used to synthesize new phthalocyanines with potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Properties
Molecular Formula |
C20H15F3N4O5S |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H15F3N4O5S/c1-11-7-9-13(10-8-11)33(31,32)26-19(20(21,22)23)14-15(24-17(19)29)27(18(30)25-16(14)28)12-5-3-2-4-6-12/h2-10,26H,1H3,(H,24,29)(H,25,28,30) |
InChI Key |
QQFCYVYDRISIAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=CC=C4)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.